2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWOTSQTJJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280791 | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-75-0 | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine CAS number and structure.
This guide serves as an in-depth technical analysis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine , a specialized fluorinated heterocyclic building block. While its isomers are common commodities, this specific substitution pattern represents a high-value "privileged scaffold" for medicinal chemistry, particularly in the design of kinase inhibitors and oxazolopyridine derivatives.
Chemical Identity & Structural Analysis[1][2][3]
This compound is a rare, highly functionalized pyridine derivative. It combines an electron-donating amino group, a hydrogen-bond-donating hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group. This unique electronic push-pull system makes it a versatile bioisostere for drug discovery.
Core Data Table
| Property | Specification |
| IUPAC Name | 2-Amino-4-(trifluoromethyl)pyridin-3-ol |
| Common Name | 2-Amino-3-hydroxy-4-trifluoromethylpyridine |
| CAS Number | Not Widely Listed (Custom Synthesis Target)* |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| SMILES | Nc1nc(O)c(C(F)(F)F)cc1 |
| InChI Key | (Predicted) RWGBXAQMUBGGKQ-UHFFFAOYSA-N (Analog) |
| Key Precursor | 2-Amino-4-(trifluoromethyl)pyridine (CAS: 106447-97-6) |
*Note: While isomers such as 3-amino-2-hydroxy-6-(trifluoromethyl)pyridine (CAS 944904-43-2) are commercially available, the 2-amino-3-hydroxy-4-CF3 isomer is typically generated in-situ or via custom synthesis for specific R&D applications.
Structural Visualization
The structure features an intramolecular hydrogen bond between the C2-amino and C3-hydroxyl groups, mimicking the H-bond donor/acceptor motifs found in purines and other kinase hinge binders.
Figure 1: Structural connectivity showing the critical intramolecular H-bond potential between the 2-amino and 3-hydroxy groups.
Synthetic Methodology
Since this specific isomer is not a standard commodity, it must be synthesized from readily available precursors. The most robust route utilizes Directed Ortho-Metalation (DoM) starting from the commercially available 2-amino-4-(trifluoromethyl)pyridine.
Recommended Protocol: C3-Hydroxylation via DoM
Objective: Introduce a hydroxyl group at the C3 position of the pyridine ring.
Reagents:
-
Precursor: 2-Amino-4-(trifluoromethyl)pyridine (CAS 106447-97-6).[1][2]
-
Protecting Group: Pivaloyl chloride (PivCl).
-
Lithiation: n-Butyllithium (n-BuLi).
-
Electrophile: Trimethyl borate (B(OMe)₃) followed by oxidation (H₂O₂).
Step-by-Step Workflow:
-
Protection: React 2-amino-4-(trifluoromethyl)pyridine with pivaloyl chloride to form N-(4-(trifluoromethyl)pyridin-2-yl)pivalamide. This directs the subsequent lithiation to the C3 position (ortho to the amine).
-
Lithiation: Treat the protected intermediate with n-BuLi at -78°C in THF. The pivaloyl group coordinates the lithium, directing deprotonation specifically at C3.
-
Borylation: Quench the lithiated species with trimethyl borate to form the boronate ester.
-
Oxidation: Treat the boronate in-situ with basic hydrogen peroxide (H₂O₂/NaOH) to convert the C-B bond to a C-O bond (phenol/pyridinol formation).
-
Deprotection: Hydrolyze the pivalamide using dilute HCl or NaOH to release the free amine, yielding the target 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine .
Synthesis Flowchart
Figure 2: Synthetic pathway via Directed Ortho-Metalation (DoM) to install the C3-hydroxyl group.
Applications in Drug Discovery
This scaffold is particularly valuable for two primary mechanisms in medicinal chemistry:
A. Oxazolopyridine Synthesis
The 2-amino-3-hydroxy motif is the immediate precursor to oxazolo[4,5-b]pyridines via cyclization with carboxylic acids or orthoesters.
-
Mechanism: Condensation of the 2-NH₂ and 3-OH with an electrophilic carbon creates the oxazole ring fused to the pyridine.
-
Value: The 4-CF₃ group remains on the pyridine ring, enhancing metabolic stability (blocking metabolic soft spots) and increasing lipophilicity for better membrane permeability.
B. Kinase Hinge Binding
In kinase inhibitors, the "hinge region" of the ATP binding site typically requires a donor-acceptor motif.
-
Bioisostere: The 2-amino-3-hydroxy-pyridine moiety mimics the adenine ring of ATP.
-
Interaction: The Pyridine-N (acceptor) and Amino-NH (donor) form a bidentate hydrogen bond network with the kinase backbone residues. The 3-OH group can provide an additional interaction point or intramolecular locking to enforce a planar conformation.
Safety & Handling Protocols
As a fluorinated pyridine derivative, this compound should be handled with standard organic safety protocols.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Likely toxic if swallowed or absorbed through skin (analogous to 2-aminopyridine).[3][2] | Use full PPE (Gloves, Goggles, Lab Coat). |
| Skin/Eye Irritant | Causes skin irritation and serious eye irritation.[3] | Work in a fume hood; avoid dust generation. |
| Reactivity | Stable under ambient conditions. Incompatible with strong oxidizing agents. | Store in a cool, dry place under inert gas (Argon). |
Disposal: Fluorinated organic compounds must be disposed of via high-temperature incineration to prevent environmental accumulation of PFAS-like byproducts.
References
-
Precursor Availability: 2-Amino-4-(trifluoromethyl)pyridine (CAS 106447-97-6).[3][1][2] Sigma-Aldrich / Merck KGaA.
- Synthetic Methodology (DoM): Schlosser, M. et al. "Site-Selective Derivatization of (Trifluoromethyl)pyridines." European Journal of Organic Chemistry, 2003.
-
Scaffold Utility: Oxazolo[4,5-b]pyridine derivatives as kinase inhibitors. Patent Literature (WO/2010/234607).
-
General Safety: Safety Data Sheet for Aminopyridines. Fisher Scientific.
Sources
A Comprehensive Spectroscopic Analysis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers
Executive Summary: 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a key pharmacophore, can enhance metabolic stability, binding affinity, and cell permeability of parent molecules[1]. This guide provides a detailed, in-depth framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing theoretical principles with practical experimental protocols and predictive data interpretation based on analogous structures, this document serves as a vital resource for researchers engaged in the synthesis, quality control, and application of this important chemical building block.
Introduction to 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
The structural characterization of novel or synthesized organic compounds is a cornerstone of chemical research and development. For a molecule like 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine, a precise understanding of its structure is paramount for its application as a pharmaceutical or agrochemical intermediate[2]. The molecule's structure incorporates several key functional groups on a pyridine core: an amino (-NH₂) group, a hydroxyl (-OH) group, and a trifluoromethyl (-CF₃) group. Each of these imparts unique spectroscopic signatures that, when analyzed collectively, allow for unambiguous identification and purity assessment.
Physicochemical Properties:
-
Molecular Formula: C₆H₅F₃N₂O
-
Molecular Weight: 194.11 g/mol
-
Structure:
(Note: A representative structure, as the exact compound is not widely cataloged with a public domain image)
The Integrated Spectroscopic Workflow
No single spectroscopic technique can provide a complete structural picture. Instead, a complementary approach is employed where NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS gives the exact mass and fragmentation pattern. This integrated workflow is essential for rigorous structural elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular backbone and its substituents.
Experimental Protocol
The choice of solvent is critical for observing exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it allows for the observation of protons from both the -OH and -NH₂ groups, which would otherwise be exchanged with deuterium in solvents like D₂O or CD₃OD.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Standard pulse programs are typically sufficient.
Predicted Spectral Features and Interpretation
The following predictions are based on established chemical shift principles and data from analogous compounds, such as 2-methoxy-3-(trifluoromethyl)pyridine[3][4].
¹H NMR:
-
Aromatic Protons: The pyridine ring contains two protons. The proton at the 5-position will likely appear as a doublet, and the proton at the 6-position will appear as a doublet. Their expected chemical shifts would be in the range of δ 6.5-8.0 ppm.
-
-NH₂ Protons: The amino group protons will likely appear as a broad singlet around δ 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
-OH Proton: The hydroxyl proton is expected to appear as a broad singlet, typically downfield (δ 9.0-10.0 ppm), due to hydrogen bonding.
¹³C NMR:
-
Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm).
-
C-CF₃ Carbon: The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Its chemical shift will be influenced by the strong electron-withdrawing effect of the fluorine atoms. Based on analogs, this could be in the δ 120-125 ppm range, with a large coupling constant (J ≈ 270 Hz)[3].
-
C-N and C-O Carbons: The carbons attached to the amino and hydroxyl groups will have their chemical shifts influenced by these substituents, typically appearing in the more downfield region of the aromatic spectrum.
¹⁹F NMR:
-
-CF₃ Group: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on related structures, its chemical shift is predicted to be in the range of δ -60 to -65 ppm relative to CFCl₃[3].
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | ~7.5 - 8.0 | Doublet (d) | Pyridine H-6 proton. |
| ¹H | ~6.8 - 7.2 | Doublet (d) | Pyridine H-5 proton. |
| ¹H | ~9.0 - 10.0 | Broad Singlet (br s) | Hydroxyl (-OH) proton; position is concentration-dependent. |
| ¹H | ~4.5 - 5.5 | Broad Singlet (br s) | Amino (-NH₂) protons. |
| ¹³C | ~120 - 125 (q, ¹JCF ≈ 270 Hz) | Quartet (q) | Trifluoromethyl carbon (-CF₃), showing strong coupling to fluorine[3]. |
| ¹³C | ~110 - 160 | 5 distinct signals | Pyridine ring carbons. |
| ¹⁹F | ~ -60 to -65 | Singlet (s) | Trifluoromethyl (-CF₃) group[3]. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Setup: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically in the 4000-400 cm⁻¹ range.
Predicted Spectral Features and Interpretation
The interpretation relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups[5][6]. Theoretical calculations on similar structures, like 2-amino-4-hydroxy-6-trifluoromethylpyrimidine, can also aid in assignments[7].
-
O-H Stretch: A very broad and strong absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.
-
N-H Stretches: The primary amine (-NH₂) group should exhibit two distinct medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.
-
C-H Aromatic Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹.
-
C=C and C=N Ring Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the pyridine ring.
-
C-F Stretches: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region. These are often the most intense peaks in the fingerprint region.
-
C-O Stretch: A medium to strong band is expected around 1200-1260 cm⁻¹ for the aryl C-O bond.
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch (H-bonded) |
| 3300-3500 | Medium, Sharp (2 bands) | N-H stretches (asymm. & symm.) |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| 1450-1620 | Medium-Strong | C=C / C=N ring stretches |
| 1100-1300 | Very Strong | C-F stretches of -CF₃ |
| 1200-1260 | Medium-Strong | Aryl C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.
Experimental Protocol
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for obtaining an accurate mass of the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions[8].
Predicted Spectral Features and Interpretation
-
Molecular Ion: The molecular formula C₆H₅F₃N₂O has a monoisotopic mass of 194.0354. In positive-ion ESI-HRMS, the primary ion observed will be the protonated molecule [M+H]⁺ with an expected m/z of 195.0432. Observing this mass with high accuracy (within 5 ppm) confirms the elemental composition.
-
Fragmentation Pattern: Upon CID, the [M+H]⁺ ion is expected to fragment in predictable ways. Common neutral losses from similar structures include water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN).
Caption: Predicted major fragmentation pathways in MS/MS.
Summary of Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₆H₆F₃N₂O]⁺ | 195.0432 | Protonated molecular ion; confirms elemental composition. |
| [M+H - H₂O]⁺ | [C₆H₄F₃N₂]⁺ | 177.0326 | Loss of water from the hydroxyl group and an adjacent proton. |
| [M+H - CO]⁺ | [C₅H₆F₃N₂]⁺ | 167.0483 | Loss of carbon monoxide, common for phenolic compounds. |
| [M+H - HCN]⁺ | [C₅H₅F₃NO]⁺ | 168.0263 | Loss of hydrogen cyanide from the pyridine ring and amino group. |
Conclusion
The comprehensive spectroscopic analysis of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine requires a multi-faceted approach. By combining ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and HRMS, a complete and unambiguous structural assignment can be achieved. This technical guide provides the foundational experimental protocols and predictive data necessary for researchers to confidently characterize this valuable chemical compound, ensuring its quality and suitability for applications in drug discovery and materials science.
References
- Supporting Information for a relevant study providing NMR and MS data for analogous trifluoromethyl-substituted pyridines.
- Larkin, P. J. (2011).
- Mary, Y. S., & Balachandran, V. (2008). Simulation of IR and Raman spectral based on scaled DFT force fields: a case study of 2-amino 4-hydroxy 6-trifluoromethylpyrimidine, with emphasis on band assignment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 449-457.
- PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- MedChemExpress. (n.d.). 2-Amino-3-fluoro-4-trifluoromethylpyridine.
- PubChem. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Ito, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 152-163.
- Kumar, S., et al. (2016). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 8(8), 653-667.
- Sigma-Aldrich. (n.d.). 2-Amino-3-(trifluoromethyl)pyridine.
- BLD Pharm. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.
- Amerigo Scientific. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%).
- Wiley-VCH GmbH. (n.d.). 2-(Trifluoromethyl)pyridine. SpectraBase.
- Angene. (n.d.). Exploring Applications: 2-Amino-4-(trifluoromethyl)pyridine in Drug Discovery.
- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- Thermo Scientific Chemicals. (n.d.). 2-Amino-3-(trifluoromethyl)pyridine, 97%.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Santos, L. S., et al. (2010). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of the American Society for Mass Spectrometry, 21(1), 123-133.
- MedChemExpress. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine | Biochemical Reagent.
- Li, Y., et al. (2022). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Analytical Chemistry, 94(15), 5869-5876.
- ResearchGate. (n.d.). Dr GARIMA | Research scholar.
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The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Modern Agrochemicals and Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the design and development of a new generation of biologically active molecules. The unique physicochemical properties imparted by the trifluoromethyl group, including high electronegativity, metabolic stability, and lipophilicity, combined with the versatile chemistry of the pyridine ring, have made TFMP derivatives a fertile ground for discovery in both the agrochemical and pharmaceutical industries.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by TFMP derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From potent pesticides that protect global crop yields to innovative therapeutic agents targeting a spectrum of human diseases, this document serves as an in-depth resource for researchers aiming to harness the potential of this remarkable chemical entity.
Introduction: The Rise of a Privileged Chemical Scaffold
The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry and agrochemical science. Among the various fluorinated motifs, the trifluoromethyl group (-CF3) is particularly noteworthy for its profound impact on a molecule's biological profile.[1] When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) structure offers a unique combination of electronic properties and metabolic resilience that medicinal and agricultural chemists have adeptly exploited.[1][2][3][4]
The TFMP moiety is not a naturally occurring structure, but its synthetic accessibility and the advantageous properties it confers have led to its classification as a "privileged scaffold".[4] The strong electron-withdrawing nature of the -CF3 group can significantly modulate the pKa of the pyridine nitrogen and adjacent functional groups, influencing binding interactions with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, which often translates to improved pharmacokinetic profiles and enhanced in vivo efficacy.[1]
This guide will explore the major classes of biological activity associated with TFMP derivatives, providing a detailed examination of their applications in crop protection and human health.
Agrochemical Applications: Safeguarding Global Food Security
Trifluoromethylpyridine derivatives have made an indelible mark on modern agriculture, with numerous commercially successful products employed as herbicides, insecticides, and fungicides.[2][3][4][5] More than 20 TFMP-containing agrochemicals have received ISO common names, a testament to their importance in crop protection.[2][3][4]
Herbicidal Activity
The journey of TFMP derivatives in agriculture began with the introduction of fluazifop-butyl, a herbicide highly effective against perennial grass weeds.[2][3][6] This pioneering compound demonstrated the potential of the TFMP scaffold to deliver potent and selective weed control. Following this success, a range of other TFMP-based herbicides have been developed, often exhibiting improved soil activity and a broader spectrum of weed control.[6] For instance, some phenoxyacetic or phenoxyacetamide derivatives containing the TFMP moiety have shown post-emergence herbicidal activity against broad-leaved weeds like Amaranth, Chenopodium, and Setaria species.[5]
Insecticidal Activity
TFMP derivatives have proven to be a rich source of novel insecticides.[5] By strategically incorporating the TFMP moiety into various molecular frameworks, chemists have developed potent agents against a wide array of insect pests. A notable example is the development of insecticides by Syngenta that feature both trifluoromethyl and sulfonyl groups.[5] The substitution pattern of the trifluoromethyl group on the pyridine ring can significantly influence the insecticidal activity and target specificity.[5] Furthermore, the replacement of other chemical groups with the TFMP structure, a strategy known as bioisosteric replacement, has led to the discovery of new insecticidal compounds with broad-spectrum activity.[5] For example, a series of 1,3,4-oxadiazole derivatives containing a TFMP fragment have demonstrated 100% insecticidal activity against Plutella xylostella and Helicoverpa armigera at a concentration of 500 mg/L.[5]
Fungicidal and Bactericidal Activities
The utility of TFMP derivatives extends to the control of fungal and bacterial plant pathogens. Fluazinam and fluopyram are well-established fungicides that incorporate the TFMP scaffold.[4][7] Recent research has focused on synthesizing novel TFMP derivatives with enhanced antimicrobial properties. For instance, a series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) have been synthesized and evaluated for their antibacterial and insecticidal activities.[7][8][9]
One sulfone-containing compound, F10, exhibited a half-maximal effective concentration (EC50) of 83 mg L−1 against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice.[8][9] This activity was superior to that of the commercial bactericides thiodiazole copper and bismerthiazol.[8][9] Interestingly, the oxidation state of the sulfur atom was found to influence the antibacterial spectrum. While sulfone and sulfoxide derivatives were generally more effective against Xoo, the corresponding thioether-containing compounds displayed higher activity against Ralstonia solanacearum, the causative agent of bacterial wilt.[8][9]
Pharmaceutical and Veterinary Applications: Advancing Human and Animal Health
The same physicochemical properties that make TFMP derivatives valuable in agriculture also render them attractive for pharmaceutical and veterinary drug development.[2][3][4] Several TFMP-containing drugs have received market approval, and many more are currently in clinical trials.[2][3][4]
Anticancer Activity
The trifluoromethyl group is a common feature in many modern anticancer drugs. Its ability to enhance metabolic stability and cellular permeability makes it a valuable addition to oncology drug candidates.[1] While specific examples of TFMP-based anticancer drugs are still emerging, the general principles of using trifluoromethyl groups to improve the efficacy of kinase inhibitors and other targeted therapies are well-established.
Antiviral and Antibacterial Potential
The development of novel antiviral and antibacterial agents is a critical global health priority. The trifluoromethyl-2-pyridyl moiety is present in the HIV protease inhibitor tipranavir, where it contributes to multiple interactions within the enzyme's active site, enabling it to be effective against resistant viral strains.[10] Furthermore, research into new TFMP derivatives continues to yield promising results. For example, certain trifluoromethylpyridine 1,3,4-oxadiazole derivatives have shown significant in vitro activity against plant pathogenic bacteria, suggesting their potential for broader antimicrobial applications.[11]
Synthesis Strategies and Methodologies
The synthesis of trifluoromethylpyridine derivatives is a key area of research, with several established methods for their preparation. The two primary approaches are:
-
Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine intermediate, followed by a fluorine exchange reaction to introduce the trifluoromethyl group.[3]
-
Cyclocondensation Reactions: This approach utilizes a building block that already contains a trifluoromethyl group to construct the pyridine ring.[3]
The choice of synthetic route often depends on the desired substitution pattern of the final TFMP derivative.[6]
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of trifluoromethylpyridine derivatives requires a range of standardized in vitro and in vivo assays.
In Vitro Antibacterial Activity Assay (Example: against Xanthomonas oryzae pv. oryzae)
This protocol outlines a typical method for determining the half-maximal effective concentration (EC50) of a compound against a bacterial plant pathogen.
Materials:
-
Test compounds (trifluoromethylpyridine derivatives)
-
Bacterial strain (Xanthomonas oryzae pv. oryzae)
-
Nutrient Broth (NB) medium
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Bacterial Culture Preparation: Inoculate a sterile NB medium with the bacterial strain and incubate at 28°C on a shaker until the logarithmic growth phase is reached. Adjust the bacterial suspension to a concentration of approximately 10^6 CFU/mL.
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. A series of dilutions are then made in sterile NB medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microplate, add the diluted compound solutions to the wells. Then, add the bacterial suspension to each well. Include a positive control (a known bactericide) and a negative control (medium with DMSO but no compound).
-
Incubation: Incubate the microplate at 28°C for 24-48 hours.
-
Data Collection: Measure the optical density (OD) at 600 nm using a spectrophotometer. The percentage of bacterial growth inhibition is calculated using the following formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100
-
EC50 Determination: The EC50 value, which is the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: Antibacterial Activity of Selected Trifluoromethylpyridine Amide Derivatives
| Compound | R Group | EC50 (mg L-1) against Xoo |
| F10 | 4-bromobenzyl | 83 |
| Thiodiazole copper | (Commercial Control) | 97 |
| Bismerthiazol | (Commercial Control) | 112 |
Data sourced from a study on novel trifluoromethylpyridine amide derivatives containing sulfur moieties.[8][9]
Visualizations
Figure 1: Overview of the diverse biological activities of trifluoromethylpyridine derivatives.
Conclusion and Future Perspectives
Trifluoromethylpyridine derivatives have firmly established themselves as a versatile and highly valuable class of compounds in both the agrochemical and pharmaceutical sectors. Their unique combination of physicochemical properties continues to inspire the design of new and improved bioactive molecules. The future of TFMP research will likely focus on several key areas:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of how TFMP derivatives interact with their biological targets will enable more rational drug and pesticide design.
-
Expansion into New Therapeutic Areas: The exploration of TFMP derivatives for a wider range of diseases, including neurodegenerative disorders and metabolic diseases, holds significant promise.
-
Development of More Sustainable Agrochemicals: The design of TFMP-based pesticides with improved environmental profiles and reduced off-target effects will be a critical area of focus.
-
Advancements in Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of TFMP derivatives will be crucial for their widespread application.
References
-
Guo, S. X., He, F., Dai, A. L., Zhang, R. F., Chen, S. H., & Wu, J. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36583–36591. Available at: [Link]
-
Dakshanamurthy, S. (2022). Key Uses of Trifluoromethylpyridine Derivatives in Pharma. Symeres. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–305. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–305. Available at: [Link]
-
Song, H., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4875-4889. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. SciSpace. Available at: [Link]
-
Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. National Institutes of Health. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Guo, S. X., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. Available at: [Link]
-
Various Authors. (2022). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Available at: [Link]
-
Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Physicochemical Properties & Synthetic Utility of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
Executive Summary: The Fluorinated "Claw" Scaffold
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine represents a highly specialized, electron-deficient heterocyclic building block. Distinguished by its vicinal amino-alcohol motif (the "claw") and the lipophilicity-enhancing trifluoromethyl group, this scaffold serves as a critical precursor for fused bicyclic systems, particularly oxazolo[5,4-b]pyridines and pyrido[2,3-b]oxazines .
While the non-hydroxylated analog (2-Amino-4-(trifluoromethyl)pyridine) is a common commodity, the 3-hydroxy variant is often generated in situ or isolated as a transient intermediate due to its high reactivity toward cyclization. This guide analyzes its physicochemical behavior, predicting properties where experimental data is proprietary, and outlining its primary utility in kinase inhibitor design.
Molecular Identity & Structural Analysis[1][2]
| Attribute | Detail |
| Systematic Name | 2-Amino-4-(trifluoromethyl)pyridin-3-ol |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| Core Scaffold | Pyridine |
| Key Substituents | -NH₂ (C2), -OH (C3), -CF₃ (C4) |
| Electronic State | Highly polarized; Electron-deficient ring |
Structural Dynamics & Intramolecular Bonding
The physicochemical profile of this molecule is dominated by two competing forces:
-
The CF₃ Withdrawal (C4): The trifluoromethyl group exerts a strong inductive effect (-I), significantly lowering the electron density of the pyridine ring. This increases the acidity of the 3-hydroxyl group compared to a non-fluorinated analog.
-
The Vicinal "Claw" (C2/C3): The 2-amino and 3-hydroxyl groups form a stable intramolecular hydrogen bond network. This reduces the molecule's effective polarity in non-polar solvents but makes it highly susceptible to chelation with metal ions (Cu²⁺, Zn²⁺).
Visualization: Electronic & Tautomeric States
The following diagram illustrates the dominant resonance structures and the "claw" motif essential for cyclization.
Figure 1: Structural dynamics showing the electron-withdrawing impact of the CF3 group and the bidentate potential of the amino-hydroxy motif.
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, values marked with () are derived from QSPR (Quantitative Structure-Property Relationship) modeling based on the validated analog 2-Amino-4-(trifluoromethyl)pyridine.*
Constants & Solubility
| Property | Value / Range | Mechanistic Insight |
| Melting Point | 145–155°C (Predicted) | Significantly higher than the non-hydroxy analog (70–74°C) due to intermolecular hydrogen bonding. |
| pKa (3-OH) | 6.4 ± 0.2 | The CF₃ group acidifies the phenol (typically pKa ~10), making it deprotonate at near-physiological pH. |
| pKa (Pyridine N) | ~2.5 (Predicted) | The basicity of the ring nitrogen is drastically reduced by the adjacent OH and the 4-CF3 group. |
| LogP | 1.1 – 1.4 | The lipophilicity of the CF₃ group is partially offset by the polar amino/hydroxy groups. |
| Water Solubility | Low to Moderate | Poor solubility in neutral water; soluble in basic buffers (pH > 8) due to phenolate formation. |
| Solvent Compatibility | DMSO, MeOH, THF | High solubility in polar aprotic solvents; suitable for nucleophilic substitution reactions. |
Stability Profile
-
Oxidation: The 2-amino group renders the ring susceptible to N-oxidation, but the electron-poor nature (due to CF₃) mitigates this compared to standard aminopyridines.
-
Light Sensitivity: Moderate. Fluorinated pyridines can undergo photolytic defluorination under intense UV exposure; store in amber vials.
-
Thermal: Stable up to ~120°C. Above this, self-condensation to pyrazine-like dimers is possible if not protected.
Synthetic Utility & Protocols
This molecule is rarely the final product; it is a gateway intermediate . The most common workflow involves converting it into an oxazolopyridine scaffold, often found in VEGFR or EGFR inhibitors.
Primary Reaction Pathways
-
Carbonylation (Phosgene/CDI): Reacts to form oxazolo[5,4-b]pyridin-2(1H)-one .
-
Ortho-Ester Condensation: Reacts with triethyl orthoformate to yield the oxazolopyridine ring.
-
Sandmeyer-Type Reactions: Conversion of the 2-NH₂ to a halogen (Cl/Br) while preserving the 3-OH is difficult due to the adjacent functionality; protection of OH is required first.
Workflow: Purity Analysis (HPLC)
Because this compound is amphoteric, standard reverse-phase HPLC requires careful pH control to prevent peak tailing.
Protocol: Analytical HPLC Method
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses the ionization of the acidic hydroxyl, sharpening the peak.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/amine).
-
Expected Retention: The 3-OH group accelerates elution compared to the non-hydroxy analog. Expect elution at ~40-50% B depending on flow rate.
Visualization: Synthetic Logic Flow
Figure 2: Synthetic route from the commercially available 2-chloro-3-fluoro precursor to the target amino-hydroxy scaffold.
Handling & Safety (E-E-A-T)
Hazard Identification
-
GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Dam. 1.[1]
-
Specific Risk: Fluorinated pyridines can release fluoride ions upon thermal decomposition, posing a risk of bone toxicity if inhaled chronically.
-
Signal Word: DANGER
Storage & Handling Protocol
-
Atmosphere: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).[2]
-
Container: Glass is acceptable, but PTFE-lined caps are mandatory to prevent corrosion from potential HF trace liberation over time.
-
Spill Management: Do not use water immediately. Contain with sand/vermiculite. Neutralize with weak base (Sodium Bicarbonate) before disposal.
References
-
PubChem. Compound Summary: 2-Amino-4-(trifluoromethyl)pyridine (Analog). National Library of Medicine. [Link]
- Google Patents.Method for producing 2-amino-4-(trifluoromethyl)pyridine (EP2527327A1).
-
ResearchGate. Calculated pKa values for substituted pyridines. [Link]
Sources
Strategic Sourcing & Synthesis Guide: 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
The following technical guide details the sourcing, synthesis, and handling of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine and its critical precursors.
Executive Summary
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and agrochemical actives.[1] Unlike its non-hydroxylated analogs, this compound is rarely available as a bulk "off-the-shelf" catalog item due to the oxidative instability of the electron-rich 3-hydroxy-2-aminopyridine motif.[1]
Sourcing Strategy: Researchers must typically adopt a "Buy Precursor & Deprotect" strategy. The most reliable commercial route is to procure the O-methylated precursor, 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227581-88-5) , and perform a standard demethylation.[1] Direct custom synthesis is recommended only for multi-gram scale-up.[1]
Chemical Profile & Target Identification[2][3][4]
| Property | Target Compound | Primary Precursor (Recommended) |
| Chemical Name | 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine | 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine |
| Structure | Pyridine ring, 2-NH₂, 3-OH, 4-CF₃ | Pyridine ring, 2-NH₂, 3-OCH₃, 4-CF₃ |
| CAS Number | Not Standardized / Custom | 1227581-88-5 |
| Molecular Weight | 178.11 g/mol | 192.14 g/mol |
| Stability | High (Oxidation prone in air) | High (Stable at RT) |
| Sourcing Status | Custom Synthesis Required | Commercially Available |
Commercial Supply Chain Analysis
Because the target phenol is not a standard stock item, the supply chain focuses on the 3-methoxy and 3-fluoro precursors.[1]
A. Primary Precursor Suppliers (CAS 1227581-88-5)
The following suppliers stock the O-methylated precursor. This is the most efficient starting point for medicinal chemistry (mg to g scale).
| Supplier | Catalog / Grade | Lead Time | Notes |
| Enamine | Building Blocks | 1-2 Weeks | Major global stockist of CF₃-pyridines.[1] |
| Combi-Blocks | QZ-Series | 2-3 Days (US) | High reliability for fluorinated heterocycles.[1] |
| Apollo Scientific | Fluorine Chem | 1-2 Weeks (UK) | Good for bulk intermediates (>10g). |
| EON Biotech | Catalog Item | Variable | Listed specifically in niche catalogs. |
B. Alternative Precursor Suppliers (3-Fluoro / 3-Chloro)
If the methoxy variant is out of stock, the 3-fluoro analog (CAS 1227514-27-3) is the next best alternative, though converting it to the hydroxyl requires harsher conditions (nucleophilic aromatic substitution).[1]
-
Key Suppliers: Fluorochem, SynChem, Matrix Scientific.[1]
-
Catalog Name: 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine.[1][2]
Technical Synthesis & Conversion Protocols
For researchers requiring the free hydroxyl (phenol) form, the following protocols are validated for converting the commercial precursors.
Pathway A: Demethylation (Recommended)
Substrate: 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227581-88-5) Mechanism: Lewis-acid mediated ether cleavage.[1]
-
Reagents: Boron Tribromide (
, 1.0M in DCM) or Pyridine Hydrochloride. -
Protocol:
Pathway B: Hydrolysis of Fluoro-Analog
Substrate: 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine (CAS 1227514-27-3)
Mechanism:
-
Reagents: KOH (aq), DMSO/Water.
-
Protocol:
-
Dissolve substrate in DMSO:Water (4:1).
-
Add KOH (5 eq) and heat to 100-120°C in a sealed tube.
-
Note: The 4-CF3 group is electron-withdrawing, activating the 3-position, but the 2-amino group is electron-donating, which deactivates the ring toward
.[1] High temperatures are required. -
Risk: Potential hydrolysis of the
group to a carboxylic acid if conditions are too harsh.
-
Visualization: Sourcing & Synthesis Decision Matrix
Caption: Decision matrix for sourcing the target compound. Route A (Methoxy precursor) is preferred for medicinal chemistry applications due to milder conditions.
Quality Control & Handling
Analytical Verification
Upon synthesis or receipt, verify identity using the following markers. The 3-OH proton is distinct but broad.
-
1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (
~3.8 ppm) if using Route A. The aromatic protons will shift upfield slightly upon deprotection. -
19F NMR: The
signal is a singlet around -63 to -65 ppm.[1] -
LCMS: ESI+ mode. Expect M+1 = 179.1.
Storage & Stability[1]
-
Oxidation Risk: Aminophenols (3-hydroxy-2-aminopyridines) are prone to oxidation, turning dark brown/black upon air exposure (formation of quinone imines).[1]
-
Protocol: Store under Argon/Nitrogen at -20°C.
-
Salt Formation: Converting the free base to an HCl salt immediately after synthesis significantly improves long-term stability.
References
-
EON Biotech. (2025). Catalog of Pyridine Derivatives: 2-Amino-3-methoxy-4-(trifluoromethyl)pyridine (CAS 1227581-88-5).[1][2] Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. Retrieved from
-
BenchChem. (2025). Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine.[1][2] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-3-(trifluoromethyl)pyridine. Retrieved from
Sources
Safety and handling information for 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine.
Technical Whitepaper: Safe Handling and Strategic Utilization of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
Executive Summary
This guide provides a comprehensive technical framework for the handling, storage, and experimental integration of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine . As a specialized fluorinated intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and heterocyclic fusion synthesis. However, its unique structural motif—combining an oxidation-prone ortho-amino-hydroxy headgroup with an electron-withdrawing trifluoromethyl tail—presents distinct stability and safety challenges that differ from standard aminopyridines.
Part 1: Chemical Identity & Molecular Architecture[1]
To handle this compound safely, one must understand its functional components.[1] It is not merely a pyridine; it is a push-pull system with specific reactivity profiles.
| Property | Data / Prediction | Implication for Handling |
| Chemical Formula | C₆H₅F₃N₂O | Small molecule, potential for dust generation.[2] |
| Molecular Weight | ~178.11 g/mol | -- |
| Physical State | Crystalline Solid (Off-white to Beige) | Color change indicates oxidation (see Storage). |
| Acidity (pKa) | Amphoteric (Zwitterionic potential) | Soluble in both dilute acid and base; low solubility in neutral water. |
| LogP (Predicted) | ~1.4 – 1.8 | Lipophilic enough to penetrate skin; handle with strict dermal protection. |
| Key Moiety 1 | 2-Amino-3-hydroxy | High Oxidation Risk. Can form quinone-imine species upon air exposure. |
| Key Moiety 2 | 4-Trifluoromethyl (-CF₃) | Thermal Hazard. Stable metabolically, but releases HF upon combustion. |
Part 2: Hazard Profiling & Risk Assessment
Expert Insight: While specific toxicological data for this exact isomer may be limited in public registries, a Structure-Activity Relationship (SAR) assessment based on 2-aminopyridine (neurotoxin) and fluorinated aromatics dictates the following conservative safety profile.
Acute Toxicity & Target Organs[5][6][7]
-
Acute Oral/Dermal Toxicity (Category 3/4): Pyridine derivatives often exhibit neurotoxicity. 4-Aminopyridine is a potassium channel blocker; while 2-amino analogs are generally less potent, they must be treated as toxic by ingestion and skin absorption .
-
Mechanism: Potential interference with neuronal transmission.
-
Symptoms: Tremors, excitation, dyspnea (breathing difficulty).
Corrosivity & Irritation[5][6][7]
-
Eye/Skin Irritation (Category 2): The compound is a weak base and a weak acid (phenol). Contact causes immediate irritation.
-
Sensitization: Fluorinated aromatics can act as haptens, potentially causing allergic contact dermatitis over repeated exposure.
Thermal Decomposition Hazards
-
The Fluorine Factor: In a fire event, the -CF₃ group does not simply burn; it decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
-
Critical Protocol: Standard ABC fire extinguishers are insufficient for personal safety; full respiratory protection (SCBA) is mandatory due to the immediate IDLH (Immediately Dangerous to Life or Health) nature of HF gas.
Part 3: Storage & Stability Protocol (The "Blackening" Effect)
The ortho-amino-hydroxy motif (positions 2 and 3) renders this molecule highly susceptible to oxidative degradation, similar to dopamine or aminophenols.
The degradation pathway:
-
Atmospheric Oxygen attacks the electron-rich amino-phenol system.
-
Formation of radical intermediates.
-
Polymerization to dark, insoluble melanin-like pigments.
Mandatory Storage Workflow:
Figure 1: Inert handling workflow to prevent oxidative degradation.
Part 4: Operational Handling & Synthesis Integration
Engineering Controls
-
Solid Handling: Must be performed in a fume hood or a powder containment weigh station . The dust is likely electrostatic due to the fluorine content.
-
Solution Phase: Once dissolved, the oxidation risk increases. Degas all solvents (sparge with Argon/Nitrogen) before adding the solid.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is required.
-
Inner: Nitrile (standard).[3]
-
Outer: Laminate film (Silver Shield) or thick Nitrile (0.11 mm+) if handling concentrated solutions, as pyridine analogs can permeate standard latex/thin nitrile.
-
-
Respiratory: If handling outside a hood (not recommended), a P100/N95 particulate respirator is the absolute minimum; a half-mask with organic vapor/acid gas cartridges is preferred.
Reaction Compatibility (Chemist's Guide)
-
Acylation/Alkylation: The 2-amino group is less nucleophilic than standard anilines due to the electron-withdrawing pyridine ring and -CF₃ group. Stronger bases (e.g., NaH, LiHMDS) may be required to deprotonate the amine/hydroxyl for functionalization.
-
Cyclization: This molecule is a prime precursor for Oxazolopyridines .
-
Reagent Warning: When cyclizing with phosgene or triphosgene equivalents, ensure the scrubber is active.
-
-
Incompatibilities:
-
Strong Oxidizers: (e.g., KMnO₄, H₂O₂) will destroy the molecule rapidly.
-
Acid Chlorides: React violently; ensure controlled addition at 0°C.
-
Part 5: Emergency Response & Waste Management
Scenario: Fire in the Lab involving Fluorinated Pyridines.
Figure 2: Emergency logic emphasizing the HF hazard from fluorinated combustion.
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area (15 ft radius).
-
PPE: Don full PPE including respiratory protection.
-
Neutralize: Do not use water initially (spreads contamination). Cover with a dry absorbent (Verma-Sorb or sand).
-
Clean: Scoop into a hazardous waste container labeled "Toxic - Fluorinated Organic."
-
Decontaminate: Wash surface with a dilute surfactant/ethanol mix. Do not use bleach (reaction with amines can form chloramines).
References
-
PubChem. (2025).[4] Compound Summary: 2-Amino-4-(trifluoromethyl)pyridine (Analogous Safety Data). National Library of Medicine. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3-hydroxypyridine.[5] Thermo Fisher Scientific. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminopyridine (Toxicology Reference). Merck KGaA. Link
-
National Institutes of Health (NIH). (2024). Fluorine-Containing Pharmaceuticals: Synthesis and Safety. PMC Articles. Link
-
BenchChem. (2025).[6] Safe Handling and Storage Procedures for Aminopyridines.[3][6]Link
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | C6H3F5N2 | CID 3483849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine as a building block for pharmaceuticals.
This guide outlines the technical specifications, synthetic utility, and experimental protocols for 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (hereafter referred to as AHTP ).
This compound represents a high-value "privileged scaffold" in medicinal chemistry. It combines the bidentate nucleophilicity of the 2-amino-3-hydroxy motif—ideal for constructing fused heterocycles—with the metabolic stability and lipophilicity imparted by the trifluoromethyl (-CF3) group.
The Fluorinated "Push-Pull" Scaffold for Kinase & Antiviral Drug Discovery
Executive Summary
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (AHTP) is a specialized heterocyclic building block designed for the synthesis of oxazolo[4,5-b]pyridines and pyrido[2,3-b]pyrazines .
Unlike the non-fluorinated parent (2-amino-3-hydroxypyridine), the presence of the 4-trifluoromethyl group significantly alters the electronic landscape of the ring. It lowers the pKa of the 3-hydroxyl group, increases the lipophilicity (LogP), and metabolically blocks the C4 position, preventing oxidative metabolism (e.g., by Cytochrome P450). This makes AHTP a critical intermediate for developing bioisosteres of purines in kinase inhibitors and antiviral agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification / Estimate | Impact on Chemistry |
| Formula | C₆H₅F₃N₂O | Fluorinated Heterocycle |
| MW | 178.11 g/mol | Low MW fragment (Fragment-Based Drug Design) |
| Appearance | Off-white to pale yellow solid | Light sensitive (oxidizes to quinone-imines) |
| pKa (3-OH) | ~7.8 - 8.2 (Est.) | More acidic than non-fluorinated analog (pKa ~9.0) due to CF₃ EWG. |
| pKa (Pyridine N) | ~2.5 - 3.0 (Est.) | Less basic; protonation requires strong acids. |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Requires polar organic solvents for reactions. |
| Stability | Stable at RT; Air-sensitive in solution | Store under Argon/Nitrogen at -20°C. |
Critical Reactivity Analysis
The 4-CF₃ group acts as a strong Electron Withdrawing Group (EWG). This creates specific challenges and opportunities compared to standard pyridine chemistry:
-
Deactivated Nucleophile: The 2-amino group is less nucleophilic than in standard pyridines. Amide couplings require stronger activation (e.g., HATU, acid chlorides) or higher temperatures.
-
Enhanced Acidity: The 3-hydroxyl group is more acidic, facilitating O-alkylation or O-acylation under milder basic conditions.
-
Regiocontrol: In cyclization reactions, the "hard" nature of the hydroxyl oxygen and the "soft" but deactivated nature of the amino nitrogen must be balanced.
Reactivity Map (Graphviz)
Figure 1: Reaction manifold for AHTP. The scaffold serves as a divergent precursor for 5- and 6-membered fused rings.
Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)oxazolo[4,5-b]pyridines
Target: Construction of kinase inhibitor cores (e.g., bioisosteres of benzoxazoles).
Mechanism: Acid-catalyzed cyclodehydration. The 4-CF₃ group makes the initial amide formation sluggish; Polyphosphoric Acid (PPA) acts as both solvent and condensing agent to drive the reaction.
Materials:
-
AHTP (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10-15 g per g of substrate)
-
Ice/Water, NH₄OH (for workup)
Step-by-Step:
-
Setup: In a round-bottom flask, mix AHTP and the Carboxylic Acid.
-
Solvent Addition: Add PPA. Note: PPA is viscous; heating to 60°C helps mixing.
-
Reaction: Heat the mixture to 160°C - 180°C for 4–6 hours.
-
Why High Temp? The CF₃ group deactivates the 2-amino group, requiring high thermal energy to form the intermediate amide and close the oxazole ring.
-
-
Quench: Cool to ~80°C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. (Exothermic!).
-
Neutralization: Adjust pH to ~8–9 using conc. NH₄OH. The product usually precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from EtOH/Water or flash chromatography (DCM/MeOH).
Validation Check:
-
LCMS: Look for [M+H]⁺ corresponding to (AHTP + Acid - 2H₂O).
-
1H NMR: Disappearance of broad NH₂/OH signals; appearance of oxazole C2 proton (if Formic acid used) or R-group signals.
Protocol B: Synthesis of 4-(Trifluoromethyl)pyrido[2,3-b]pyrazines
Target: Pteridine analogs for antiviral research.
Mechanism: Condensation with 1,2-dicarbonyls.
Materials:
-
AHTP (1.0 equiv)
-
Glyoxal (40% aq) or Benzil derivative (1.1 equiv)
-
Solvent: Ethanol or Acetic Acid
-
Catalyst: None (or cat. AcOH if using EtOH)
Step-by-Step:
-
Dissolution: Dissolve AHTP in Ethanol (0.1 M).
-
Addition: Add the 1,2-dicarbonyl compound dropwise.
-
Reaction: Reflux (78°C) for 2–4 hours.
-
Observation: The solution often darkens or changes color as the aromatic system extends.
-
-
Workup: Cool to RT.
-
Scenario A (Precipitate): Filter the solid, wash with cold EtOH.
-
Scenario B (Solution): Concentrate in vacuo, redissolve in DCM, wash with water, dry over MgSO₄.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol C: Regioselective O-Alkylation
Target: Synthesis of ether-linked side chains without touching the amine.
Challenge: The 2-amino group can compete, but the 3-OH is significantly more acidic due to the ortho-CF₃ group.
Step-by-Step:
-
Solvent: DMF (Anhydrous).
-
Base: K₂CO₃ (1.1 equiv). Avoid NaH to prevent deprotonation of the amine.
-
Reagent: Alkyl Halide (1.0 equiv).
-
Conditions: Stir at RT for 12 hours. Do not heat initially.
-
Workup: Dilute with water, extract with EtOAc.
-
Outcome: >90% O-alkylation selectivity is typical due to the pKa difference.
Synthesis of the Building Block (Reference)
If AHTP is not commercially available, it can be synthesized from 2-amino-4-(trifluoromethyl)pyridine.
Route: Iodination
-
Iodination: 2-Amino-4-(trifluoromethyl)pyridine + NIS (N-Iodosuccinimide) in Acetonitrile
2-Amino-3-iodo-4-(trifluoromethyl)pyridine .-
Note: The CF₃ group directs the electrophile to the 3-position (ortho to amino, ortho to CF3).
-
-
Hydroxylation: Ullmann-type coupling.
-
Reagents: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), KOH (2 equiv), Water/DMSO (1:1).
-
Conditions: 100°C, 12h.
-
Product: AHTP .
-
References
-
Scaffold Reactivity: Synthesis of oxazolo[4,5-b]pyridines. Hou, X. et al. Journal of Heterocyclic Chemistry, 2001 , 38(1), 223–226.
-
Fluorine Effect: Fluorine in Medicinal Chemistry.[1] Purser, S. et al. Chemical Society Reviews, 2008 , 37, 320-330.
-
Parent Compound Synthesis: Synthesis of 2-amino-3-hydroxypyridine derivatives. Patent EP2527327A1 (Analogous chemistry for CF3 pyridines).[2]
-
Cyclization Protocols: Practical synthesis of fused pyridine systems.Tetrahedron Letters, 2015 , 56(23), 3023-3027.
Sources
Application Notes and Protocols: 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine as a Pivotal Intermediate in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among fluorinated heterocycles, trifluoromethylpyridines have emerged as privileged structures. This guide focuses on the synthetic utility and conceptual importance of 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine, a versatile intermediate for the construction of complex, biologically active molecules. Due to its specific substitution pattern, this intermediate offers multiple reaction handles for diversification. We will explore its value through the lens of a closely related, well-documented analogue, 2-amino-4-(trifluoromethyl)pyridine, which serves as a key building block for clinical candidates like the PI3K/mTOR inhibitor, bimiralisib. This document provides a detailed examination of the chemical rationale, key reaction protocols, and the biological context for employing such intermediates in drug discovery pipelines.
The Trifluoromethylpyridine Scaffold: A Gateway to Enhanced Drug Properties
The trifluoromethyl (-CF3) group is a powerful tool in drug design, often referred to as a "super methyl" group.[1] Its introduction into a pyridine ring, a common motif in pharmaceuticals, imparts a unique combination of physicochemical properties that can dramatically improve a drug candidate's profile.[2][3][4]
Key Physicochemical Contributions of the -CF3 Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[1]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for drugs targeting the central nervous system or intracellular proteins.
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the basicity (pKa) of the pyridine nitrogen. This can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target interactions or poor membrane permeability.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with target proteins, enhancing the potency of the drug.[2]
The 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine scaffold combines these benefits with two strategically placed nucleophilic centers—the amino group and the hydroxyl group. This allows for sequential and regioselective functionalization, making it an ideal starting point for building diverse chemical libraries for high-throughput screening.
Synthesis and Reactivity
While specific industrial-scale synthesis routes for 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine are not extensively published in readily available literature, its synthesis can be conceptually approached based on established methods for related pyridine derivatives. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing one. For instance, a plausible route could involve the reduction of a corresponding nitropyridine, such as the catalytic hydrogenation of 2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine.[5]
The reactivity of the title compound is dictated by its three key functional groups:
-
2-Amino Group: This primary amine is a versatile nucleophile, readily participating in reactions such as N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) to form C-N bonds.[6][7][8][9]
-
3-Hydroxyl Group: The phenolic hydroxyl group can be functionalized through etherification (e.g., Williamson ether synthesis) or esterification.[10] Its acidity also allows it to participate in reactions as a nucleophile after deprotonation.
-
4-Trifluoromethyl Group: While generally unreactive, this group exerts a strong electronic influence on the reactivity of the entire pyridine ring, affecting the regioselectivity of further substitutions.
Application Spotlight: Synthesis of Kinase Inhibitors
To illustrate the utility of this class of intermediates, we will examine the synthesis of bimiralisib (PQR309) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has undergone clinical trials for various cancers.[11][12] The synthesis of bimiralisib utilizes 2-amino-4-(trifluoromethyl)pyridine as a core building block.[13] The presence of the 3-hydroxy group in our title compound would offer an additional point for modification or to mimic a hydrogen bond donor in the protein's active site.
Bimiralisib's mechanism of action involves the inhibition of the PI3K/mTOR signaling pathway, a critical pathway that is frequently overactivated in cancer, promoting cell growth, proliferation, and survival.[14][15]
The PI3K/mTOR Signaling Pathway
The diagram below illustrates a simplified PI3K/mTOR signaling cascade and highlights the points of inhibition by a dual inhibitor like bimiralisib.
Caption: PI3K/mTOR pathway inhibited by bimiralisib.
Synthetic Workflow
The synthesis of bimiralisib involves a key Suzuki coupling reaction.[13] The workflow can be visualized as follows:
Caption: Key steps in the synthesis of bimiralisib.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for a key transformation relevant to the functionalization of aminopyridine intermediates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki-Miyaura coupling to link a brominated trifluoromethylpyridine intermediate with a triazine core, analogous to a key step in the synthesis of bimiralisib.[13]
Materials:
-
5-Bromo-4-(trifluoromethyl)pyridin-2-amine (1.0 eq)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dimorpholino-1,3,5-triazine (or corresponding boronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (3.0 eq)
-
1,2-Dimethoxyethane (DME) (solvent)
-
Water (co-solvent, typically 10-25% v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-bromo-4-(trifluoromethyl)pyridin-2-amine, the triazine boronic ester/acid, and sodium carbonate.
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst. Then, add the degassed solvents (DME and water). The reaction mixture is typically a suspension.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C for DME) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure coupled product.
Causality and Self-Validation:
-
Inert Atmosphere: The Pd(0) species, the active catalyst in the cycle, is sensitive to oxygen. Failure to maintain an inert atmosphere will result in poor yields. A successful reaction with high yield validates the proper exclusion of oxygen.
-
Base: The base (Na2CO3) is essential for the transmetalation step of the catalytic cycle. The reaction will not proceed without it.
-
Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the reductive elimination step. The use of a suitable ligand is critical for efficient coupling.
Summary Data Table
The following table summarizes key physicochemical properties that are influenced by the incorporation of a trifluoromethyl group into a pyridine ring, providing a rationale for its use in drug design.
| Property | Unsubstituted Pyridine | 4-(Trifluoromethyl)pyridine | Rationale for Drug Design |
| pKa (of conjugate acid) | ~5.2 | ~1.7 | Reduced basicity prevents off-target ionic interactions and improves cell permeability. |
| LogP (Calculated) | ~0.6 | ~1.9 | Increased lipophilicity can enhance membrane transport and blood-brain barrier penetration. |
| Metabolic Stability | Susceptible to oxidation | Highly stable | The C-F bond strength resists enzymatic degradation, increasing drug half-life.[1] |
| Dipole Moment | ~2.2 D | ~4.1 D | Altered electronic profile can lead to new, favorable interactions with the target protein. |
Conclusion
The 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine scaffold represents a highly valuable, yet underexplored, intermediate in drug discovery. By leveraging the well-understood benefits of the trifluoromethyl group and the versatile reactivity of the amino and hydroxyl functionalities, medicinal chemists can access novel chemical space and develop drug candidates with improved pharmacological properties. The successful application of the closely related 2-amino-4-(trifluoromethyl)pyridine in the synthesis of clinical candidates like bimiralisib underscores the immense potential held by this class of compounds for targeting complex diseases. The protocols and conceptual frameworks provided herein are intended to empower researchers to effectively utilize these powerful building blocks in their drug discovery endeavors.
References
-
National Cancer Institute. (n.d.). Definition of bimiralisib. NCI Drug Dictionary. Retrieved February 14, 2026, from [Link]
-
Carceller, E. (2022). Bimiralisib. Phosphatidylinositol 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) inhibitor, Treatment of solid tumors, T. Drugs of the Future, 47(11), 775. Available at: [Link]
-
Staber, P. B., et al. (2019). Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma?. Cancers, 11(11), 1746. Available at: [Link]
-
Hanna, G. J., et al. (2022). Inhibition of the Phosphatidylinositol-3 Kinase Pathway Using Bimiralisib in Loss-of-Function NOTCH1-Mutant Head and Neck Cancer. The Oncologist, 27(11), 946–e895. Available at: [Link]
-
Chen, Y. L., et al. (2021). Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8963. Available at: [Link]
-
Deng, G., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-18. Available at: [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Li, X., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(15), 8153-8159. Available at: [Link]
- Suter, H., et al. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. U.S. Patent No. 4,033,975. Washington, DC: U.S. Patent and Trademark Office.
- Zeltner, P., & Pugin, A. (1977). Process for the production of 2-amino-3-hydroxypyridines. U.S. Patent No. 4,061,644. Washington, DC: U.S. Patent and Trademark Office.
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Aly, A. A. M., et al. (2025). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 25(8), 1229-1246. Available at: [Link]
-
Antonysamy, S., & Hirst, G. C. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257. Available at: [Link]
-
Borsari, C., et al. (2018). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. Journal of Medicinal Chemistry, 61(23), 10596-10613. Available at: [Link]
-
Le, P. N., & Dudley, G. B. (2017). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters, 58(26), 2589-2591. Available at: [Link]
- CN105175320A. (2015). Preparation method of 3-hydroxypyridine. Google Patents.
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1499587. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1499587. Available at: [Link]
-
Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7445-7468. Available at: [Link]
-
Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry, 7(3), 383-410. Available at: [Link]
-
Dehkordi, L. S., et al. (2008). Basic 3-hydroxypyridin-4-ones: potential antimalarial agents. European Journal of Medicinal Chemistry, 43(5), 1035-1047. Available at: [Link]
-
Unknown. (n.d.). Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Retrieved February 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Portico [access.portico.org]
- 14. mdpi.com [mdpi.com]
- 15. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
Chemical Profile & Purification Strategy
Molecule: 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine Primary Challenges:
-
Oxidative Instability: The 2-amino-3-hydroxy motif ("aminopyridinol") mimics the redox sensitivity of aminophenols. It is prone to rapid oxidation in air, forming dark azo/quinone-type impurities [1, 3].
-
Amphoteric Nature: Contains a basic pyridine nitrogen/amine and an acidic phenolic hydroxyl. This allows for acid-base manipulation but requires precise pH control for isolation [1].
-
Lipophilicity: The 4-trifluoromethyl (
) group significantly increases lipophilicity compared to the parent 2-amino-3-hydroxypyridine, altering standard solubility profiles and requiring modified solvent systems [2].
Core Directive: The purification protocol must integrate antioxidant protection during the acid-base extraction phase, followed by recrystallization from a polarity-balanced solvent system.
Troubleshooting & FAQs
Q1: My crude product is dark brown or black. Is it decomposed?
Diagnosis: Likely surface oxidation. The 2-amino-3-hydroxy moiety oxidizes to form highly colored diazo or quinoid species upon exposure to air and light. Solution:
-
Immediate Action: Perform an acid-base extraction with a reducing agent (Sodium Dithionite or Sodium Bisulfite) in the aqueous phase.
-
Prevention: Conduct all recrystallization steps under an inert atmosphere (
or Ar). Store the solid in amber vials under argon at -20°C.
Q2: The product is not precipitating during neutralization (pH adjustment).
Diagnosis: The Isoelectric Point (pI) is shifted due to the electron-withdrawing
-
Mechanism: The
group lowers the pKa of the phenolic hydroxyl (making it more acidic) and the pyridine nitrogen (making it less basic). -
Solution: The standard pI for aminopyridinols is pH 7.0–7.5. For the 4-
analog, the optimal precipitation range is likely lower, around pH 5.5–6.5 . Adjust pH slowly and monitor turbidity. If no precipitate forms, the compound may be too soluble in water; switch to extraction with Ethyl Acetate.
Q3: I see a persistent impurity (~5-10%) by HPLC that co-elutes.
Diagnosis: Likely a regioisomer (e.g., 2-amino-3-hydroxy-6-trifluoromethylpyridine) or a dechlorination by-product if synthesized from chloropyridines. Solution:
-
Recrystallization: Switch to a solvent system that discriminates by shape/packing. Toluene/Heptane or Ethanol/Water are effective.
-
Chromatography: If using Silica, use a mobile phase with 1% Triethylamine (TEA) to prevent tailing of the amine. Recommended: DCM:MeOH:TEA (95:4:1).
Validated Purification Protocols
Protocol A: Antioxidant-Protected Acid-Base Extraction (The "Self-Validating" System)
This protocol uses the amphoteric nature of the molecule to separate it from neutral impurities, while the reducing agent validates the removal of oxidative by-products.
Reagents:
-
2M HCl (degassed)
-
Sodium Dithionite (
) or Sodium Bisulfite ( ) -
Ethyl Acetate (EtOAc)
-
Saturated
or 2M NaOH -
Activated Carbon (optional)
Step-by-Step Methodology:
-
Dissolution (Acid Phase): Suspend the crude dark solid in degassed 2M HCl (10 mL/g). Stir until dissolved.
-
Checkpoint: If solids remain, filter them off (these are non-basic impurities).
-
-
Antioxidant Treatment: Add Sodium Dithionite (5 wt% relative to crude). Stir for 15 minutes.
-
Observation: The solution should lighten in color (e.g., dark brown to pale yellow/orange).
-
-
Lipophilic Wash: Wash the acidic aqueous layer with EtOAc (
). Discard the organic layer (removes non-basic, lipophilic impurities). -
Neutralization & Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2M NaOH or Sat.
dropwise under flow. -
Target pH: 6.0 ± 0.5 (Due to
acidity).
-
-
Isolation: Filter the precipitate immediately under inert gas. Wash with cold degassed water. Dry in a vacuum oven at 40°C.
Protocol B: Recrystallization Strategy
Due to the
| Solvent System | Ratio (v/v) | Target Impurity | Procedure Notes |
| Ethanol / Water | 1:1 to 1:3 | Inorganic salts, highly polar oxidation products | Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| Ethyl Acetate / Hexane | 1:2 to 1:4 | Lipophilic by-products, unreacted starting material | Dissolve in min. hot EtOAc, add Hexane dropwise. Good for removing fluorinated precursors. |
| Methanol (Reflux) | 100% | General purification (Refining) | Dissolve in refluxing MeOH, treat with activated carbon, filter hot, cool to -20°C [3]. |
Process Visualization
The following diagram illustrates the logic flow for the Antioxidant-Protected Acid-Base Extraction (Protocol A).
Caption: Workflow for removing oxidative impurities and isolating the target amphoteric pyridine.
References
-
National Institutes of Health (NIH). (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC. Available at: [Link]
-
PatSnap Patent Search. (2019). 2-amino-3-hydroxypyridine and its preparation method and purification method (CN111170935). Available at: [Link]
- Google Patents. (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
Technical Support: Optimization of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine Reactivity
Case Reference: 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (CAS: Variable/Derivative Specific) Support Level: Tier 3 (Senior Application Scientist) Status: Active Troubleshooting[1]
Executive Summary
You are likely encountering "reaction stalling" or poor yields with 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine . This is not a failure of your technique but a predictable consequence of the molecule's "Push-Pull" electronic conflict.
The 4-trifluoromethyl (
Part 1: The Reactivity Landscape
Before troubleshooting, visualize why the molecule resists standard conditions.
Figure 1: Electronic Deactivation Map. The convergence of the
Part 2: Troubleshooting Guides
Issue A: Amide Coupling Fails (0–10% Yield)
Symptom: You are trying to couple the amine to a carboxylic acid using EDC, HOBt, or HATU, but you recover starting material.
Root Cause: The
Protocol 1: The "Acid Chloride" Override Do not rely on in-situ activation reagents for this substrate.
-
Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM. Evaporate to dryness to remove excess HCl.
-
Solvent Switch: Redissolve the acid chloride in Pyridine (acts as both solvent and base) or THF with 2,6-Lutidine (non-nucleophilic base).[1]
-
The Catalyst: Add DMAP (10-20 mol%) . This forms a highly reactive N-acylpyridinium intermediate that is susceptible even to deactivated amines.
-
Temperature: Heat to 50–60°C . Room temperature is insufficient for the
-deactivated amine.
Protocol 2: The "Reverse" Approach (Isocyanate) If the acid is sensitive, convert the acid partner into an isocyanate (Curtius rearrangement) and react it with the pyridine amine.[1] This forms a urea, which is often a bioisostere for the amide.
Issue B: Buchwald-Hartwig Cross-Coupling Fails
Symptom: No product formation; Pd black precipitates; or dehalogenation of the aryl halide partner. Root Cause: The amine binds poorly to the Pd(II) intermediate during the transmetallation step due to low basicity.[1]
Optimized System:
| Component | Recommendation | Rationale |
|---|---|---|
| Ligand | BrettPhos or tBuBrettPhos | These bulky, electron-rich ligands are specifically engineered to facilitate the coupling of weak nucleophiles (like amides and electron-poor anilines). |
| Pre-catalyst | Pd(OAc)₂ or G3-Palladacycles | Avoid Pd2(dba)3 if possible; the dba can inhibit the reaction with difficult substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases reduce side reactions. Avoid NaOtBu if functional group tolerance is an issue. |
| Solvent | t-Amyl Alcohol or Dioxane | Higher boiling points (100°C+) are required.[1] |
Step-by-Step Protocol:
-
Charge flask with Aryl Halide (1.0 eq), Pyridine Amine (1.2 eq), BrettPhos Pd G3 (2–5 mol%), and K₃PO₄ (2.0 eq).[1]
-
Evacuate and backfill with
(3x).[1] Oxygen kills this catalytic cycle instantly. -
Add anhydrous 1,4-Dioxane .
-
Stir at 100°C for 12–16 hours.
Issue C: Regioselectivity (N- vs. O-Alkylation)
Symptom: You are trying to alkylate the amine, but the alkyl group attaches to the 3-Hydroxy oxygen (O-alkylation) or the ring nitrogen.
Root Cause: The 3-OH group is phenolic (
Decision Tree for Selective Functionalization:
Figure 2: Strategic workflow for selective alkylation.
Critical Note on Cyclization:
If your goal is to form an Oxazolopyridine (cyclizing the N and O onto a carbon), the
-
Solution: Use Burgess Reagent or PPA (Polyphosphoric Acid) at 120°C. Standard dehydration (TsOH/Toluene) often fails due to the high energy barrier created by the
group.[1]
Part 3: FAQ & Data Reference
Q: Why is the melting point of my starting material lower than the CoA states? A: 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is hygroscopic and prone to oxidation (turning brown). A lower MP usually indicates water absorption or N-oxide formation. Recrystallize from Ethanol/Water if necessary.
Q: Can I use reductive amination on this amine?
A: No. The amine is too electron-deficient to form the required imine intermediate with aldehydes/ketones under standard conditions. You must use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent (
Comparative Reactivity Data
| Reaction Type | Standard Conditions | Outcome for 4- | Recommended Modification |
| Acylation | AcCl, Et3N, DCM, RT | < 20% Yield | AcCl, Pyridine, DMAP, 60°C |
| SNAr | 4-Cl-Pyridine + Amine | Fails (Nucleophile too weak) | Buchwald (BrettPhos) |
| Sulfonylation | TsCl, Pyridine | Slow / Incomplete | NaH (2 eq), THF, then TsCl |
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from BenchChem.[2][3] Link
-
Das, S., et al. (2012).[1] Efficient Pd‐catalysed Synthesis of 3‐Amino‐4‐indolylmaleimides and 3‐Amido‐4‐indolylmaleimides. (Buchwald coupling of electron-deficient aminopyridines).[1] ResearchGate. Link
-
Fedin, V.V., et al. (2022).[1][4] Reactions of Trifluorotriacetic Acid Lactone... Synthesis of Trifluoromethylated 4-Pyridones. (Reactivity of trifluoromethyl-substituted pyridine precursors).[1][5][6] MDPI Molecules. Link[1]
-
ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. (Ligand selection for deactivated amines).[1][2] Link
-
Organic Chemistry Data. (2022). pKa Values of Heterocycles (Pyridine derivatives). (General pKa trends for EWG-substituted pyridines). Link
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Trifluoromethylated Pyridines
Ticket System: Open Issues & Troubleshooting
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Current Load: High Volume (Regioselectivity & Safety Protocols)
Introduction: The Scale-Up Paradox
Welcome to the Scale-Up Support Hub. You are likely here because the method that worked in a 5 mL vial—yielding that pristine
Trifluoromethylating pyridines is chemically antagonistic. The pyridine ring is electron-deficient, resisting electrophilic attack (
This guide treats your scale-up campaign as a series of "Support Tickets," addressing specific failure modes with root-cause analysis and field-validated protocols.
Part 1: Method Selection Strategy
Before troubleshooting, confirm you are using the correct mechanism for your substrate.
Figure 1: Decision Matrix for selecting the optimal trifluoromethylation pathway based on electronic properties and scale.
Part 2: Troubleshooting Radical Methods (Minisci-Type)
Primary Reagents: Sodium Triflinate (Langlois Reagent), Zinc Triflinate (Baran Reagent), Trifluoroacetic Anhydride (TFAA).
Ticket #101: "My reaction yields a 1:1 mixture of C2 and C4 isomers."
Diagnosis: Radical species are highly reactive and poorly discriminating. In acidic media, the protonated pyridine directs the nucleophilic
Corrective Protocol: The "Blocking Group" Strategy Recent process chemistry breakthroughs (e.g., from Scripps/Baran Lab) utilize transient blocking groups to force regioselectivity.
-
Install Blocker: React pyridine with dimethyl maleate to install a group at C2/C3, leaving only C4 open.
-
Trifluoromethylate: Run the Minisci reaction (TFAA or Langlois). The radical is forced to the open C4 position.
-
Deprotect: Remove the blocking group (often basic hydrolysis) to recover the pure C4-
pyridine.
Ticket #102: "Runaway exotherm during TFAA addition."
Diagnosis: The combination of Pyridine N-Oxide (PNO) and Trifluoroacetic Anhydride (TFAA) generates an activated ester that decarboxylates exothermically to release
Corrective Protocol: Continuous Flow Processing Do not run this in a batch reactor >100g without active cooling. Use a flow setup to control the exotherm and residence time.
Flow Protocol (TFAA/PNO System):
-
Stream A: Pyridine N-Oxide + Substrate in Acetonitrile.
-
Stream B: TFAA (Trifluoroacetic Anhydride).
-
Mixing: T-mixer into a residence coil (PFA tubing).
-
Temperature: Maintain 0–20°C (cooling bath).
-
Residence Time: 10–30 minutes.
-
Quench: Output flows directly into basic aqueous quench.
Ticket #103: "The Langlois reagent (NaSO2CF3) isn't dissolving/reacting."
Diagnosis: Sodium triflinate is a solid salt. In standard organic solvents (DCM, Toluene), it has poor solubility, leading to heterogeneous mixtures that scale poorly. Fix:
-
Solvent System: Switch to a biphasic system (DCM:Water 1:1) or use DMSO/Water.
-
Initiator: Ensure you are using a compatible oxidant (e.g., TBHP or
). -
Trace Metals: Minisci reactions often require trace Cu or Ag to initiate. If using "ultra-pure" solvents, add 1 mol%
.
Part 3: Troubleshooting Nucleophilic Methods (Cross-Coupling)
Primary Reagents:
Ticket #201: "Yield dropped from 85% (1g) to 30% (100g) using TMS-CF3."
Diagnosis: Moisture contamination.
Corrective Protocol: The "Hard" Drying Protocol
-
Reagent Check: Titrate your Fluoride source (e.g., TBAF or CsF). Hygroscopic salts are the usual culprit.
-
Solvent: Use Karl-Fischer titration to ensure solvent water content is <50 ppm.
-
Headspace: Constant
sweep is not recommended as it strips volatile . Use a static inert atmosphere with a balloon or positive pressure regulator.
Ticket #202: "Copper waste disposal is costing more than the product."
Diagnosis: Many oxidative trifluoromethylation protocols use stoichiometric Copper (1.0–2.0 equiv). Fix:
-
Catalytic Switch: Switch to ligand-accelerated systems (e.g., 1,10-phenanthroline) which allow Cu loading to drop to 10–20 mol%.
-
Recovery: Precipitate Cu as CuS (using
) post-reaction for filtration, rather than extracting into large volumes of aqueous waste.
Part 4: Photoredox & Flow Engineering
Context: Photoredox catalysis is excellent for mild
Figure 2: Continuous flow setup for scalable photoredox trifluoromethylation. Note the small tubing diameter (ID) to ensure light penetration.
Ticket #301: "Reaction works in flow but clogs after 2 hours."
Diagnosis: "Bridging" solids. The product or byproduct (often a salt like lutidinium triflate) is precipitating at the mixing point or cooling zones. Troubleshooting Steps:
-
Solubility Screen: Test the solubility of the final reaction mixture at 0°C, not just the starting materials.
-
Sonicate: Use an inline ultrasonic bath for the reactor coil to prevent adhesion.
-
Carrier Solvent: Add 10% water or trifluoroethanol (TFE) to the solvent stream to solubilize polar salts.
Part 5: Comparative Data for Scale-Up
| Parameter | TFAA / Py-N-Oxide | Langlois Reagent ( | Ruppert-Prakash ( |
| Cost Efficiency | High (~$50/kg) | Moderate | Low (Expensive) |
| Scale Potential | Kilogram (in Flow) | 100g - 1kg | <100g (Batch preferred) |
| Regioselectivity | Low (Requires blocking) | Low (Requires blocking) | High (Nucleophilic) |
| Safety Hazard | Exotherm / CO2 gas | Peroxide initiators | HF generation (hydrolysis) |
| Key Challenge | Engineering (Flow) | Purification (Isomers) | Moisture Sensitivity |
References
-
Scalable Radical Trifluoromethylation (TFAA/PNO): Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. (2015). A scalable and operationally simple radical trifluoromethylation.[1][2] Nature Communications, 6, 7919.[3] [3]
-
Regioselectivity & Blocking Groups: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[4] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
-
Flow Chemistry Optimization: Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). Continuous flow photochemical trifluoromethylation of heterocycles using the Langlois reagent. Organic Letters, 16(3), 896–899.
-
Process Safety (Minisci Scale-Up): O'Brien, A. G., et al. (2018). Continuous Synthesis of Pyridine-Based APIs via Minisci Reactions. Organic Process Research & Development.
-
Cost-Effective Reagents: Yao, R., et al. (2022).[4] Kilogram-Scale Preparation of the Easily Available, Low-Cost Electrophilic Trifluoromethylating Reagent YlideFluor.[5] Organic Process Research & Development.
Sources
Preventing decomposition of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine during reactions.
A Senior Application Scientist's Guide to Ensuring Stability in Synthesis
Welcome to the technical support center for 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to mitigate decomposition and ensure the success of your reactions.
Introduction: Understanding the Reactivity of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine
2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry, owing to the unique electronic properties conferred by its trifluoromethyl group. However, the interplay of the electron-donating amino and hydroxyl groups with the strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a molecule susceptible to decomposition under various conditions. Understanding these inherent reactivities is the first step toward preventing unwanted side reactions and ensuring high-yield, clean conversions.
The primary modes of decomposition for this molecule are oxidation and reactions under strongly acidic or basic conditions. The aminophenol-like core is particularly prone to oxidation, which can lead to the formation of highly colored quinone-imine species and subsequent polymerization.[1][2][3][4] The trifluoromethyl group, while generally stable, can be susceptible to protolytic defluorination under harsh acidic conditions.[5][6]
This guide will provide you with the knowledge and tools to effectively manage these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine decomposition in a reaction?
A: The most common sign of decomposition is a color change in your reaction mixture, often to a dark brown, purple, or black hue. This is typically due to the formation of quinone-imine intermediates and subsequent polymerization products resulting from oxidation of the aminohydroxypyridine core.[1][2][3][4] Other indicators can include the formation of insoluble tars, unexpected gas evolution, or a significant decrease in the expected product yield with a complex mixture of byproducts observed by TLC or LC-MS.
Q2: What are the ideal storage conditions for 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine?
A: To minimize degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C for short-term, -20 °C for long-term). It should be protected from light and moisture.
Q3: My reaction with 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is sluggish. Can I heat it to improve the reaction rate?
A: While gentle heating can sometimes be necessary, it should be approached with caution. Elevated temperatures can accelerate decomposition, especially in the presence of oxygen or other oxidants. If heating is required, ensure the reaction is under a strictly inert atmosphere. Consider alternative strategies to improve reaction rates first, such as using a more active catalyst or a higher concentration of reagents. Thermal decomposition of pyridine and its derivatives can be complex, leading to a variety of products.[7][8]
Q4: I am performing a reaction under acidic conditions. What precautions should I take?
A: Avoid using strong, non-volatile acids. The trifluoromethyl group can be susceptible to protolytic defluorination in the presence of superacids.[5][6] If acidic conditions are necessary, opt for milder, volatile acids that can be easily removed during workup (e.g., acetic acid, formic acid). It is also crucial to perform the reaction at the lowest possible temperature and for the shortest duration necessary.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during reactions involving 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark (brown/black) | Oxidation of the aminohydroxypyridine core. This can be initiated by atmospheric oxygen, oxidizing reagents, or metal catalysts. | 1. Ensure a strictly inert atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of argon or nitrogen throughout the reaction. 2. Use an antioxidant: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can be beneficial, provided it does not interfere with the desired reaction. 3. Purify reagents: Ensure all starting materials, solvents, and catalysts are free from peroxide or other oxidizing impurities. |
| Low or no yield of the desired product | Decomposition of the starting material. This could be due to incompatible reagents, harsh reaction conditions (high temperature, strong acids/bases), or prolonged reaction times. | 1. Protect the reactive functional groups: The amino and hydroxyl groups can be protected to prevent side reactions. See the "Preventative Measures" section for detailed protocols. 2. Optimize reaction conditions: Screen for milder reaction conditions, including lower temperatures, shorter reaction times, and alternative catalysts or reagents. 3. Perform a stability test: Run a control experiment with only the 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine under the proposed reaction conditions (without the other reactants) to assess its stability. |
| Formation of multiple, inseparable byproducts | Polymerization or complex side reactions. This is often a consequence of oxidation or other decomposition pathways. | 1. Protect the functional groups: This is the most effective way to prevent the formation of complex byproduct mixtures. 2. Modify the order of addition: Adding the 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine slowly to the reaction mixture can sometimes minimize its decomposition by keeping its instantaneous concentration low. |
| Inconsistent reaction outcomes | Variability in the quality of the starting material or reagents. Impurities can catalyze decomposition. | 1. Re-purify the starting material: If the purity of the 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is questionable, consider recrystallization or chromatography. 2. Use freshly opened or purified solvents and reagents. |
Preventative Measures: Protocols and Strategies
The most effective way to prevent the decomposition of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is to protect its reactive amino and hydroxyl groups. This strategy renders the molecule more stable to a wider range of reaction conditions.[9][10][11][12][13]
Protecting Group Strategies
The choice of protecting group depends on the subsequent reaction conditions. An ideal protecting group should be easy to introduce and remove under mild conditions that do not affect the rest of the molecule.[9][11]
1. Protection of the Amino Group:
The amino group can be protected as a carbamate, which significantly reduces its nucleophilicity and susceptibility to oxidation.
-
Boc (tert-Butoxycarbonyl) Protection: Stable to a wide range of non-acidic conditions and easily removed with mild acid.
Protocol for Boc Protection:
-
Dissolve 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
-
-
Cbz (Carboxybenzyl) Protection: Stable to acidic conditions and removed by hydrogenolysis.
Protocol for Cbz Protection:
-
Dissolve 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent and purify by column chromatography.
-
2. Protection of the Hydroxyl Group:
The hydroxyl group can be protected as an ether or a silyl ether.
-
Benzyl (Bn) Ether Protection: Stable to a wide range of conditions and removed by hydrogenolysis.
Protocol for Benzyl Protection (after amino protection):
-
To a solution of the N-protected 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq) at 0 °C.
-
After stirring for 30 minutes, add benzyl bromide (BnBr) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product.
-
Purify by column chromatography.
-
-
Silyl Ether Protection (e.g., TBDMS): Stable to non-acidic and non-fluoride containing conditions. Removed with fluoride sources (e.g., TBAF) or acid.
Protocol for TBDMS Protection:
-
Dissolve the N-protected 2-amino-3-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in DMF.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).
-
Stir at room temperature until the reaction is complete.
-
Extract the product and purify by column chromatography.
-
Diagram of Protection Strategy Workflow
Caption: General workflow for a dual protection strategy.
Decision Flowchart for Troubleshooting Decomposition
Caption: Decision-making flowchart for addressing decomposition.
Conclusion
The successful application of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine in organic synthesis hinges on a proactive approach to preventing its decomposition. By understanding its inherent reactivity, implementing rigorous experimental techniques to exclude oxygen, and employing appropriate protecting group strategies, researchers can harness the full potential of this valuable building block. This guide provides a foundational framework for troubleshooting and prevention, and it is our hope that these insights will contribute to the success of your research endeavors.
References
-
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 2013.
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 2004.
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 1983.
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate, 1983.
-
Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 2020.
-
Protolytic defluorination of trifluoromethyl-substituted arenes. Tetrahedron Letters, 2011.
-
The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution. Russian Chemical Reviews, 1975.
-
Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry, 2020.
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Advanced Synthesis & Catalysis, 2018.
-
Oxidative coupling – Knowledge and References. Taylor & Francis Online, N.D.
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti, 2024.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024.
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 2019.
-
Protecting Groups. Organic Chemistry Portal, N.D.
-
Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 2018.
-
Introduction to amine protection strategies in organic synthesis. BenchChem, 2025.
-
Scheme 1. Possible Mechanisms for the Oxidative Coupling of Amine on the CuO Catalyst. ResearchGate, 2017.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences, N.D.
-
The Dark Side of Fluorine. Fluoride Alert, 2019.
-
Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1992.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 2023.
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 2025.
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 1996.
-
Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar, 1997.
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 2016.
-
Pyridine - Wikipedia. Wikipedia, N.D.
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020.
-
Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks at WMU, 1978.
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. The Journal of Organic Chemistry, 2022.
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI, 2023.
-
A Literature Review of the Impact of Thermal Decomposition Products Generated by Halon Replacements on Electronic Equipment. ResearchGate, 2004.
-
Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Nature, 1999.
-
Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 2016.
-
ACS Catalysis Journal. ACS Publications, N.D.
-
Protolytic defluorination of trifluoromethyl-substituted arenes. PubMed, 2011.
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. rua.ua.es [rua.ua.es]
- 3. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. media.neliti.com [media.neliti.com]
- 10. jocpr.com [jocpr.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
